H-Ala-Ala-Gly-OH

Description

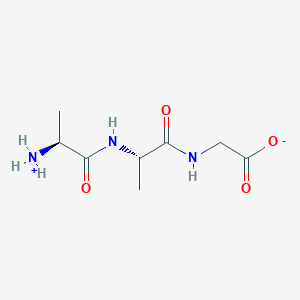

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMISHABBKUNFO-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16422-07-4 | |

| Record name | L-Alanyl-L-alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

physicochemical properties of the tripeptide Ala-Ala-Gly

Technical Whitepaper: Physicochemical Characterization and Bio-Analytical Utility of Alanyl-Alanyl-Glycine (Ala-Ala-Gly)

Executive Summary

The tripeptide L-Alanyl-L-Alanyl-Glycine (Ala-Ala-Gly) represents a critical model system in protein thermodynamics and enzymatic kinetics.[1] Lacking bulky or charged side chains, it serves as an ideal "backbone model" for investigating hydration dynamics, partial molar volumes, and peptide bond stability without the steric interference found in complex sequences. This guide provides a definitive technical analysis of Ala-Ala-Gly, synthesizing physicochemical constants with field-proven protocols for its synthesis, purification, and bio-analytical application.[1]

Molecular Architecture & Fundamental Constants

Ala-Ala-Gly is a linear, zwitterionic tripeptide composed of two alanine residues at the N-terminus and a glycine residue at the C-terminus. Its physicochemical behavior is dominated by the inductive effects of the peptide backbone and the solvation of its terminal charged groups.

Structural Visualization

The following diagram illustrates the ionization states of Ala-Ala-Gly across the pH spectrum, highlighting the zwitterionic form predominant at physiological pH.

Figure 1: Ionization equilibria of Ala-Ala-Gly.[1] The zwitterionic species dominates between pH 4.0 and 7.0.

Physicochemical Constants Table

| Property | Value | Technical Context |

| Molecular Formula | ||

| Molecular Weight | 217.22 g/mol | Monoisotopic mass.[1] |

| pKa (COOH) | ~3.15 ± 0.1 | Lower than free Ala (2.[1]34) due to distance from the ammonium group.[1] |

| pKa ( | ~8.10 ± 0.1 | significantly lower than free Ala (9.[1]69) due to electron-withdrawing peptide bonds [1].[1] |

| Isoelectric Point (pI) | ~5.62 | Calculated as |

| Solubility (Water) | High (>100 g/L) | Driven by backbone solvation; exceeds Ala-Gly but lower than Gly-Gly.[1] |

| Hydropathy Index | 1.8 (Ala) / -0.4 (Gly) | Overall slightly hydrophobic character relative to pure Gly-Gly-Gly.[1] |

Thermodynamic & Solvation Dynamics

Understanding the solvation of Ala-Ala-Gly is essential for formulation scientists using it as a stability marker or linker.[1]

Partial Molar Volumes & Transfer Energies

Research into the partial molar volumes (

-

Volumetric Behavior: Ala-Ala-Gly exhibits a larger

than Gly-Gly-Gly due to the methyl side chains of the alanine residues disrupting the water structure less efficiently than the exposed backbone of glycine [2]. -

Transfer Free Energy: Transferring Ala-Ala-Gly from water to urea or osmolyte solutions is thermodynamically unfavorable (

), indicating that the peptide backbone prefers aqueous hydration, a critical factor when using AAG as a control in protein unfolding studies.[1]

Solubility Trends

While Glycine is highly soluble (~250 g/L), the solubility of tripeptides follows a non-linear trend based on crystal lattice energy versus hydration enthalpy.

-

Trend: Gly-Gly-Gly > Ala-Ala-Gly > Ala-Ala-Ala.[1]

-

Mechanism: The disruption of the crystal lattice by the asymmetric methyl groups of Alanine enhances solubility compared to poly-aromatic peptides but reduces it relative to the highly flexible poly-glycine chains.

Spectroscopic Profiling

Reliable identification of Ala-Ala-Gly requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (D2O, 400 MHz):

-

15N NMR: Pressure-dependent shifts in amide nitrogen resonances are used to probe backbone flexibility, with AAG serving as a "random coil" baseline [3].[1]

Infrared Spectroscopy (FTIR)

-

Amide I (1650-1660

): Strong C=O stretching.[1] In D2O, this band narrows and shifts, useful for monitoring backbone hydrogen bonding.[1] -

Amide II (1540-1550

): N-H bending/C-N stretching.[1] Disappears in D2O due to H/D exchange.

Biostability & Enzymatic Kinetics

Ala-Ala-Gly is a primary substrate for investigating aminopeptidase activity and peptide transport (PEPT1/PEPT2).[1]

Hydrolysis Pathway

Aminopeptidases (e.g., Leucyl aminopeptidase or cytosolic alanyl aminopeptidase) sequentially cleave N-terminal residues.[1]

Figure 2: Kinetic degradation pathway.[1] The N-terminal Alanine is the first site of cleavage.

Experimental Workflows

Synthesis Protocol: Solid Phase Peptide Synthesis (SPPS)

Critical Challenge: The synthesis of C-terminal Glycine peptides carries a risk of Diketopiperazine (DKP) formation during the deprotection of the second residue. The free amine of the dipeptide-resin can attack the C-terminal ester, cleaving the dipeptide from the resin prematurely [4].

Optimized Protocol (Fmoc Chemistry):

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin pre-loaded with Glycine.[1]

-

Why? The bulky trityl linker sterically hinders DKP formation compared to Wang resin.[1]

-

-

Coupling Cycle 1 (Alanine):

-

Activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.[1]

-

Couple for 45 mins.

-

-

Deprotection (Critical Step):

-

Use 20% Piperidine in DMF.[1]

-

Modification: Keep reaction time short (2 x 5 min) to minimize DKP risk.

-

-

Coupling Cycle 2 (Alanine):

-

Repeat activation and coupling immediately to cap the free amine.

-

-

Cleavage:

-

Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Purification & Analysis

-

HPLC Method:

References

-

Matousek, W. M., et al. (2007).[1] "On the NMR analysis of pKa values in the unfolded state of proteins." Biophysical Chemistry, 129(2-3), 242-250.[1] Link

-

Hedwig, G. R., et al. (1991).[1] "Thermodynamic properties of peptide solutions. Partial molar volumes of some tripeptides in aqueous solution." Journal of Solution Chemistry, 20, 1113–1128.[1] Link[1]

-

Arnold, L., et al. (2002).[1] "Pressure Dependence of 15N Chemical Shifts in Model Peptides." Journal of Biomolecular NMR, 23, 227–233.[1] Link[1]

-

Giraud, M., et al. (1999).[1] "Diketopiperazine formation during solid-phase peptide synthesis: a mechanistic study." Journal of Peptide Science, 5(3), 157-163.[1] Link

Sources

Technical Analysis: Predicted NMR Spectral Signatures of H-Ala-Ala-Gly-OH

The following technical guide details the predicted ¹H and ¹³C NMR spectral characteristics of the tripeptide H-Ala-Ala-Gly-OH (Alanyl-Alanyl-Glycine).

Executive Summary

In drug development and peptidomimetic research, the tripeptide H-Ala-Ala-Gly-OH serves as a critical model for analyzing backbone dynamics, steric effects of methyl side chains, and N-terminal/C-terminal electronic environments. This guide provides a high-fidelity prediction of the ¹H and ¹³C NMR spectra for this molecule in DMSO-d₆ , a solvent chosen to minimize proton exchange and maximize the visibility of amide resonances essential for sequence verification.

Structural & Magnetic Environment

The molecule consists of three distinct residues with unique magnetic environments defined by their position (N-terminal, Internal, C-terminal).

-

Residue 1 (Ala-1): N-terminal L-Alanine. Contains a free amine (or ammonium in salt forms) and a methyl side chain.

-

Residue 2 (Ala-2): Internal L-Alanine. Flanked by two amide bonds.

-

Residue 3 (Gly-3): C-terminal Glycine. Achiral, lacks a side chain, terminates in a carboxylic acid.

Molecular Connectivity Diagram (DOT)

The following diagram illustrates the scalar coupling networks (COSY correlations) and connectivity essential for assignment.

Figure 1: Spin system connectivity showing intra-residue COSY couplings and inter-residue peptide linkages.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The following predictions are based on random coil values adjusted for neighboring residue effects and solvent conditions (DMSO-d₆).

Methodology for Prediction

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3]

-

Temperature: 298 K.

Spectral Assignment Table[4][5][6]

| Residue | Atom Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling ( | Notes |

| Ala-1 | N-Term NH₂/NH₃⁺ | 8.0 – 8.2 | Broad Singlet | 2-3H | - | Broad due to exchange; shift varies with salt form (TFA salts ~8.1). |

| Ala-1 | α-CH | 3.85 – 4.00 | Multiplet (q) | 1H | ~7.0 | Shielded relative to internal Ala due to N-term proximity. |

| Ala-1 | β-CH₃ | 1.25 – 1.35 | Doublet | 3H | 7.2 | Diagnostic methyl doublet. |

| Ala-2 | Amide NH | 8.30 – 8.50 | Doublet | 1H | 7.5 - 8.0 | Sharp doublet; characteristic of internal peptide bond. |

| Ala-2 | α-CH | 4.25 – 4.40 | Multiplet (dq) | 1H | ~7.0 | Deshielded by two flanking carbonyl/amide systems. |

| Ala-2 | β-CH₃ | 1.20 – 1.28 | Doublet | 3H | 7.2 | Slightly distinct from Ala-1 methyl. |

| Gly-3 | Amide NH | 8.10 – 8.30 | Triplet | 1H | ~6.0 | Triplet due to coupling with two α-protons of Gly. |

| Gly-3 | α-CH₂ | 3.70 – 3.85 | Doublet/Multiplet | 2H | ~6.0 | Appears as a doublet (coupling to NH) or broad singlet if decoupled. |

| Gly-3 | COOH | 12.0 – 12.5 | Broad Singlet | 1H | - | Often invisible if trace water is present; very downfield. |

Interpretation Logic

-

Amide Region (8.0–8.5 ppm): You will observe two distinct amide signals. The Gly-3 NH appears as a triplet (coupling to two Hα protons), while the Ala-2 NH appears as a doublet (coupling to one Hα proton).

-

Alpha Region (3.7–4.4 ppm): The Ala-2 α-CH is the most downfield (deshielded) methine proton because it is flanked by two peptide bonds. The Gly-3 α-CH₂ is typically the most shielded alpha signal, appearing as a doublet or broad singlet.

-

Methyl Region (1.2–1.4 ppm): Two doublets will be present. High-resolution fields (500 MHz+) are required to resolve the slight shift difference between the N-terminal Ala methyl and the internal Ala methyl.

Predicted ¹³C NMR Spectrum (DMSO-d₆)

Carbon assignments are critical for distinguishing the carbonyl environments.

| Residue | Atom Type | Shift (δ, ppm) | Signal Type | Notes |

| Ala-1 | Carbonyl (C=O) | 169.0 – 170.5 | Singlet | Amide carbonyl linking Ala-1 to Ala-2. |

| Ala-2 | Carbonyl (C=O) | 171.5 – 173.0 | Singlet | Amide carbonyl linking Ala-2 to Gly-3. |

| Gly-3 | Carboxyl (COOH) | 170.0 – 172.0 | Singlet | Terminal acid; shift depends heavily on pH/ionization. |

| Ala-2 | α-Carbon | 48.0 – 49.5 | Singlet | Typical internal alpha carbon. |

| Ala-1 | α-Carbon | 48.5 – 50.0 | Singlet | N-terminal alpha carbon. |

| Gly-3 | α-Carbon | 40.5 – 42.0 | Singlet | Distinctive upfield methylene carbon. |

| Ala-1 | β-Carbon | 17.0 – 19.0 | Singlet | Methyl group.[4] |

| Ala-2 | β-Carbon | 16.5 – 18.5 | Singlet | Methyl group. |

Mechanistic Insight: The carbonyl shifts are sensitive to sequence. The Ala-1 C=O is generally more shielded (upfield) than the Ala-2 C=O due to the proximity of the positively charged N-terminus (inductive effect).

Experimental Validation Protocol

To confirm these predictions in a laboratory setting, the following workflow is recommended. This protocol ensures minimal water suppression artifacts and maximum sensitivity.

Step 1: Sample Preparation

-

Mass: Weigh 5–10 mg of H-Ala-Ala-Gly-OH.

-

Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

-

Note: Use an ampoule to ensure dryness. Water peaks (~3.33 ppm) can obscure Alpha signals.

-

-

Vortex: Vortex for 30 seconds until fully dissolved.

-

Transfer: Transfer to a clean 5mm NMR tube.

Step 2: Acquisition Parameters (Standard 500 MHz)

-

Pulse Program: zg30 (Standard 30° pulse) or zgcppr (if water suppression is needed).

-

Scans (NS): 16 to 64 (Peptides give strong signals).

-

Relaxation Delay (D1): 1.5 – 2.0 seconds (Ensure full relaxation of methyls).

-

Spectral Width: 12–14 ppm (to capture COOH and Amides).

Step 3: 2D Confirmation (COSY)

Run a COSY (Correlation Spectroscopy) experiment to map the spin systems.

-

Look for:

-

Cross-peak A: Ala-1 Methyl (1.3 ppm) ↔ Ala-1 Alpha (3.9 ppm).

-

Cross-peak B: Ala-2 Methyl (1.25 ppm) ↔ Ala-2 Alpha (4.3 ppm).

-

Cross-peak C: Gly-3 Alpha (3.8 ppm) ↔ Gly-3 NH (8.2 ppm).

-

References

-

Wishart, D. S., et al. (1995). "1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects." Journal of Biomolecular NMR, 5(1), 67-81.

-

Biological Magnetic Resonance Data Bank (BMRB). "Reference Chemical Shifts."

-

Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.[2] (Foundational text for peptide assignment rules).

Sources

- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. TALOS and BMRB format chemical shift tables [spin.niddk.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

Role of Ala-Ala-Gly sequences in protein secondary structure

An In-depth Technical Guide on the Role of Ala-Ala-Gly Sequences in Protein Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise sequence of amino acids in a polypeptide chain dictates its three-dimensional structure and, consequently, its function. Short amino acid motifs often serve as fundamental building blocks that guide the formation of local secondary structures. This technical guide provides an in-depth exploration of the Ala-Ala-Gly (AAG) sequence, a seemingly simple tripeptide motif with a surprisingly versatile role in shaping protein architecture. We will dissect the intrinsic conformational properties of Alanine and Glycine that underpin the behavior of the AAG sequence, examine its context-dependent adoption of helical and turn structures, and detail the experimental and computational methodologies required for its characterization. Furthermore, we will discuss the implications of this motif in protein engineering and as a potential target in drug development, offering a comprehensive resource for researchers in structural biology and medicinal chemistry.

Foundational Principles: The Dichotomy of Alanine and Glycine

To comprehend the structural significance of the Ala-Ala-Gly motif, one must first appreciate the contrasting biophysical properties of its constituent residues. Alanine (Ala) and Glycine (Gly) reside at opposite ends of the conformational flexibility spectrum, and this inherent tension is the key to the AAG motif's versatility.

Alanine (Ala): The Helix Promoter Alanine, with its simple methyl side chain, is the most stabilizing residue for an α-helix.[1] This high helical propensity stems from two primary factors:

-

Restricted Conformational Freedom: The non-bulky methyl group restricts the polypeptide backbone's dihedral angles (φ, ψ) to the region of the Ramachandran plot corresponding to the right-handed α-helix.

-

Favorable Entropy of Folding: Compared to more flexible residues, the loss of conformational entropy upon folding an alanine into a rigid helix is relatively small. Alanine consistently stabilizes a helical conformation relative to glycine because it buries more apolar area upon folding and has a lower backbone entropy in the unfolded state.[1] A solvent-exposed alanine can stabilize a helix by 0.4-2 kcal/mol relative to glycine.[2]

Glycine (Gly): The Conformational Maverick Glycine is unique among the 20 common amino acids as it lacks a side chain, possessing only a hydrogen atom at its α-carbon. This grants it an unparalleled degree of conformational flexibility.[3]

-

Broad Conformational Space: Glycine can readily adopt φ and ψ angles that are sterically forbidden for all other L-amino acids. This allows it to populate regions of the Ramachandran plot corresponding to turns and loops.[4]

-

Helix Destabilizer: This same flexibility makes glycine a potent helix-breaker. Confining a glycine residue within the rigid conformational constraints of an α-helix incurs a significant entropic penalty, making its presence within a helix energetically unfavorable, except at specific capping positions.[1][5] The substitution of an alanine with a glycine at interior positions of a helical peptide leads to a substantial decrease in helicity.[5]

The Structural Role of the Ala-Ala-Gly Motif

The AAG sequence is a fascinating structural element whose role is dictated by its local environment and the overall protein architecture. It can act as both a promoter of order and a point of flexibility.

AAG as a Helix Terminus (C-capping)

The initial Ala-Ala segment provides a strong impetus for α-helix nucleation. However, the terminal Glycine, with its high conformational flexibility, often serves as a "helix stop signal" or a C-capping residue. In this role, the glycine residue adopts a conformation with a positive φ angle, which is highly disfavored by L-amino acids but easily accessible to glycine, forming a hydrogen bond with the backbone NH group of a preceding residue to terminate the helix. The stabilization of proteins by substituting C-capping glycines with D-Ala further supports the unique conformational role of glycine in these positions.[6]

AAG in Flexible Linkers and Turns

While the Ala-Ala pair disfavors sharp turns, the entire AAG motif can be found in longer, more flexible loops that connect secondary structure elements. In these contexts, the glycine provides a point of pliability, allowing the polypeptide chain to change direction without the strict geometric constraints of a classic β-turn.

Context-Dependent Roles in Complex Proteins

The function of the AAG motif is best understood through specific biological examples where it plays a critical role.

-

Spider Silk Proteins: In spider dragline silk, AAG motifs are found flanking the poly-alanine blocks that form crystalline β-sheets.[7] NMR studies suggest that these flanking AAG regions are affected by changes in the protein's environment (e.g., exposure to urea), indicating they are involved in the transition from a soluble, disordered state to the highly organized, solid fiber.[7] The AAG motif may act as a crucial interface between the rigid β-sheet domains and the more amorphous, glycine-rich domains, contributing to silk's unique combination of strength and flexibility.

-

Collagen and Related Peptides: The canonical collagen structure is a triple helix formed by repeating Gly-X-Y triplets. Glycine is absolutely essential in every third position to allow the tight packing of the three chains. A Gly→Ala substitution within this repeating unit is highly disruptive and can be lethal, as seen in conditions like osteogenesis imperfecta.[8][9] Therefore, an AAG sequence is incompatible with the core triple-helical structure. However, such sequences can and do exist in the non-collagenous domains that flank the triple helix, where they may participate in forming α-helices or loops involved in protein-protein interactions.

Experimental and Computational Characterization

A multi-faceted approach is essential to accurately define the structure and dynamics of an AAG motif within a protein. The choice of technique is driven by the specific question being asked, from global secondary structure assessment to atomic-level detail.

Spectroscopic Methods for Secondary Structure Analysis

Circular Dichroism (CD) Spectroscopy

-

Causality: CD is the first-line technique for a rapid, low-resolution assessment of a protein's secondary structure in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting spectrum is highly sensitive to the regular, repeating geometry of α-helices and β-sheets. For a peptide containing an AAG motif, CD can quickly determine if the peptide is predominantly helical, β-sheet, or disordered, providing the initial hypothesis for higher-resolution studies.

-

Protocol: Self-Validating System

-

Sample Preparation: Prepare the protein/peptide sample in a CD-transparent buffer (e.g., 10 mM phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer itself must be run as a blank.

-

Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength scan range (typically 190-260 nm), bandwidth (1.0 nm), and scan speed (e.g., 50 nm/min).

-

Data Acquisition: Place the sample in a quartz cuvette (1 mm path length). Acquire 3-5 scans and average them to improve the signal-to-noise ratio. Subtract the blank buffer spectrum from the sample spectrum.

-

Data Analysis: Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE). Deconvolute the MRE spectrum using validated algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil.

-

Validation: The quality of the data is internally validated by the signal-to-noise ratio and the voltage applied to the photomultiplier tube (which should not be saturated). The deconvolution results provide a quantitative, albeit low-resolution, structural snapshot.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality: FTIR spectroscopy provides complementary information to CD by probing the vibrational frequencies of the peptide backbone, particularly the Amide I band (1600-1700 cm⁻¹).[10] The exact frequency of the C=O stretching vibration within this band is sensitive to the hydrogen-bonding pattern, which differs between α-helices, β-sheets, and turns.[10][11] This makes it a powerful tool for confirming and refining secondary structure assignments.

High-Resolution Structural Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: When atomic-level detail in a solution state is required, NMR is the gold standard.[12] It can precisely define the conformation of each residue within the AAG motif by measuring through-bond (e.g., J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions. This allows for the direct calculation of backbone dihedral angles and the identification of specific hydrogen bonds, definitively distinguishing between a helical, turn, or disordered conformation.[13][14]

-

Experimental Workflow:

X-ray Crystallography

-

Causality: Crystallography provides an unambiguous, static, atomic-resolution snapshot of a protein's structure in the solid state. If a protein containing an AAG motif can be crystallized, this method will yield its precise three-dimensional coordinates, revealing the exact bond angles, hydrogen bonding patterns, and interactions with neighboring residues or molecules.

Computational Modeling

Molecular Dynamics (MD) Simulations

-

Causality: MD simulations are invaluable for exploring the conformational dynamics and stability of the AAG motif, providing insights that are complementary to static experimental structures. By simulating the protein's movement over time, MD can reveal transient structures, predict the energetic consequences of mutating the AAG motif, and understand how it interacts with solvent or other molecules.[6] This is particularly useful for understanding how the motif behaves in flexible regions of a protein.

Implications for Protein Design and Drug Development

A thorough understanding of the AAG motif's structural tendencies provides actionable insights for both the rational design of novel proteins and the development of targeted therapeutics.

Protein Stability and Engineering

The predictable structural behavior of the AAG motif can be leveraged in protein design. For instance, an engineer might replace a conformationally ambiguous loop in a protein with a sequence containing an AAG motif to cap an α-helix, thereby rigidifying the structure and potentially increasing its thermal stability. Conversely, inserting an AAG motif could introduce a specific point of flexibility needed for protein function. Repeat proteins, which rely on the stability conferred by repeating structural units, can be modulated by the inclusion or exclusion of such motifs.[15]

AAG Motifs as Drug Targets

If an AAG motif is part of a functional site, such as a protein-protein interaction (PPI) interface, it can become a target for therapeutic intervention. Many PPIs are mediated by one protein presenting a short α-helix that fits into a groove on its partner. If the AAG sequence is critical for capping this recognition helix, small molecules could be designed to bind to this region and disrupt the interaction.

Quantitative Data Summary: Amino Acid Propensities

The following table summarizes the Chou-Fasman parameters for Alanine and Glycine, which quantitatively estimate the propensity of an amino acid to be found in a given secondary structure. A higher value indicates a higher propensity.

| Amino Acid | Propensity for α-Helix (Pα) | Propensity for β-Sheet (Pβ) | Propensity for β-Turn (Pt) |

| Alanine (Ala) | 1.42 (High) | 0.83 (Low) | 0.66 (Low) |

| Glycine (Gly) | 0.57 (Very Low) | 0.75 (Low) | 1.56 (High) |

This data quantitatively underscores the principles discussed: Alanine is a strong helix former, while Glycine strongly prefers turns and disfavors helices. The AAG motif therefore contains both a strong helix-promoting signal (AA) and a strong turn-promoting signal (G), explaining its context-dependent structural behavior.

Conclusion and Future Outlook

The Ala-Ala-Gly sequence, though composed of the two simplest amino acids, is a powerful and versatile determinant of protein secondary structure. Its behavior is a classic example of structural context-dependency, capable of either stabilizing ordered structures like α-helices or introducing the flexibility required for turns and loops. This duality makes the AAG motif a key element in the protein architect's toolkit, both in nature and in the laboratory.

For researchers and drug developers, a deep understanding of this motif is not merely academic. It informs rational protein engineering strategies aimed at enhancing stability and function. Furthermore, it opens new avenues for therapeutic intervention by identifying novel, specific targets at the heart of protein interaction interfaces. Future research will likely focus on the role of AAG sequences in the expanding universe of intrinsically disordered proteins and their involvement in liquid-liquid phase separation, further cementing the importance of these fundamental structural motifs.

References

-

Lyu, P. C., Liff, M. I., Marky, L. A., & Kallenbach, N. R. (1990). Side chain contributions to the stability of alpha-helical structure in peptides. Science, 250(4981), 669-673. [Link]

-

Vila, J. A., Muñoz, V., & Serrano, L. (2006). Alpha-helix stabilization by alanine relative to glycine: roles of polar and apolar solvent exposures and of backbone entropy. Proteins: Structure, Function, and Bioinformatics, 64(3), 788-798. [Link]

-

Chenoweth, D. M., et al. (2017). Structural Basis for Aza-Glycine Stabilization of Collagen. Journal of the American Chemical Society, 139(27), 9246-9249. [Link]

-

Lopez-Llano, J., et al. (2006). Ramachandran plots for Ala and Gly residues beginning a helical segment. Proteins: Structure, Function, and Bioinformatics, 64(3), 788-798. [Link]

-

Koebley, S. R., et al. (2023). Arg–Tyr cation–π interactions drive phase separation and β-sheet assembly in native spider dragline silk. Proceedings of the National Academy of Sciences, 120(46), e2308243120. [Link]

-

Merutka, G., & Stellwagen, E. (1989). Effect of the substitution Ala----Gly at each of five residue positions in the C-peptide helix. Biochemistry, 28(1), 352-357. [Link]

-

Brodsky, B., & Persikov, A. V. (2005). Collagen structure and stability. Annual review of biochemistry, 74, 351-378. [Link]

-

Perez-Castillo, Y., et al. (2022). New Drug Design Avenues Targeting Alzheimer's Disease by Pharmacoinformatics-Aided Tools. International Journal of Molecular Sciences, 23(18), 10519. [Link]

-

Budesínský, M., et al. (2008). Conformational properties of the Pro-Gly motif in the D-Ala-l-Pro-Gly-D-Ala model peptide explored by a statistical analysis of the NMR, Raman, and Raman optical activity spectra. The Journal of organic chemistry, 73(4), 1481-1489. [Link]

-

Hylsop, S., et al. (2018). Experimental and Computational Analysis of Protein Stabilization by Gly-to-D-Ala Substitution: A Convolution of Native State and Unfolded State Effects. Biochemistry, 57(1), 121-133. [Link]

-

Wetzel, S. K., et al. (2010). The Design of Repeat Proteins: Stability Conflicts with Functionality. Journal of Molecular Biology, 403(4), 554-565. [Link]

-

Chou, P. Y., & Fasman, G. D. (1974). Prediction of protein conformation. Biochemistry, 13(2), 222-245. [Link]

-

Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252-260. [Link]

-

Bella, J., & Brodsky, B. (2000). (PDF) Recent Progress on Collagen Triple Helix Structure, Stability and Assembly. ResearchGate. [Link]

-

Biology LibreTexts. (2022). 4.2: Secondary Structure and Loops. [Link]

-

Wetlaufer, D. B. (Ed.). (2007). The protein folding problem (Vol. 49). CRC press. [Link]

-

Forrer, P., et al. (2004). Folding and Stability of Ankyrin Repeats Control Biological Protein Function. Journal of Biological Chemistry, 279(50), 52493-52500. [Link]

-

Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science, 181(4096), 223-230. [Link]

-

MtoZ Biolabs. (n.d.). How to Identify the Structure of Peptides. [Link]

-

Jackson, M., & Mantsch, H. H. (1995). The use and misuse of FTIR spectroscopy in the determination of protein structure. Critical Reviews in Biochemistry and Molecular Biology, 30(2), 95-120. [Link]

Sources

- 1. Alpha-helix stabilization by alanine relative to glycine: roles of polar and apolar solvent exposures and of backbone entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Effect of the substitution Ala----Gly at each of five residue positions in the C-peptide helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Analysis of Protein Stabilization by Gly-to-D-Ala Substitution: A Convolution of Native State and Unfolded State Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]

- 12. diva-portal.org [diva-portal.org]

- 13. Conformational properties of the Pro-Gly motif in the D-Ala-l-Pro-Gly-D-Ala model peptide explored by a statistical analysis of the NMR, Raman, and Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 15. Folding and Stability of Ankyrin Repeats Control Biological Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

H-Ala-Ala-Gly-OH: A Foundational Model for Peptide Transport and Enzymatic Kinetics

Executive Summary

H-Ala-Ala-Gly-OH (L-Alanyl-L-Alanyl-Glycine) is not merely a sequence of amino acids; it is a canonical "molecular ruler" used to calibrate and interrogate the fundamental machinery of protein absorption and catabolism. As an uncharged, linear tripeptide, it serves as a critical reference standard for investigating the Proton-Coupled Oligopeptide Transporters (PEPT1/PEPT2) and cytosolic aminopeptidases.

This technical guide moves beyond basic definitions to operationalize H-Ala-Ala-Gly-OH in the laboratory. It provides researchers with self-validating protocols for kinetic assays, transport modeling, and chromatographic separation, grounded in rigorous biochemical principles.

Part 1: Physicochemical Foundation

To use H-Ala-Ala-Gly-OH effectively, one must understand its behavior in solution. Unlike complex proteins, this tripeptide lacks higher-order structure (secondary/tertiary), making it an ideal "blank slate" for studying peptide bond stability and solvation.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Relevance to Experimental Design |

| Molecular Formula | Mass spectrometry standard ( | |

| Molecular Weight | 217.22 g/mol | Calculation of molarity for kinetic constants ( |

| pKa (Carboxyl) | ~3.14 | Anionic at physiological pH (7.4); affects column retention |

| pKa (Amino) | ~8.10 | Cationic at acidic pH; critical for cation-exchange chromatography |

| Solubility | >50 mg/mL ( | Highly soluble; allows for high-concentration stock solutions |

| Isoelectric Point (pI) | ~5.6 | Zwitterionic form dominates in transport assays (pH 6.0–7.[1][2][3]4) |

Part 2: The PEPT1/PEPT2 Transport Model

The primary utility of H-Ala-Ala-Gly-OH lies in its affinity for the SLC15A1 (PEPT1) transporter. Unlike amino acid transporters, PEPT1 is promiscuous but requires a specific backbone geometry. H-Ala-Ala-Gly-OH fits the substrate binding pocket perfectly, utilizing the transmembrane electrochemical proton gradient.

Mechanism of Action

The transport is electrogenic. For every H-Ala-Ala-Gly-OH molecule translocated across the apical membrane of an enterocyte (or renal proximal tubule cell), a proton (

Diagram 1: PEPT1 Transport Mechanism

The following diagram illustrates the proton-coupled influx of H-Ala-Ala-Gly-OH and its subsequent intracellular fate.

Caption: Proton-coupled transport of H-Ala-Ala-Gly-OH via PEPT1, showing symport of H+ and subsequent cytosolic recycling.

Part 3: Enzymatic Hydrolysis & Stability

Once internalized (or when exposed to serum), H-Ala-Ala-Gly-OH is a target for aminopeptidases. It degrades in a stepwise fashion, making it an excellent model for studying Aminopeptidase N (CD13) activity.

Degradation Pathway:

-

Step 1: Cleavage of the N-terminal Alanine.

-

Step 2: Cleavage of the dipeptide Ala-Gly.

Researchers use this stepwise degradation to calculate

Part 4: Experimental Protocols

Protocol A: HPLC-Based Enzymatic Stability Assay

Objective: Determine the half-life (

Materials:

-

Substrate: 10 mM H-Ala-Ala-Gly-OH in PBS.

-

Enzyme: Purified Aminopeptidase or Human Plasma.

-

Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

HPLC System: C18 Column (e.g., 4.6 x 150 mm, 5 µm).

Workflow:

-

Equilibration: Pre-incubate enzyme solution at 37°C for 5 minutes.

-

Initiation: Add H-Ala-Ala-Gly-OH stock to enzyme solution (Final conc: 100 µM).

-

Sampling: At t = 0, 5, 10, 20, 30, and 60 min, remove 100 µL aliquots.

-

Quenching: Immediately add 100 µL Quenching Solution to stop the reaction. Vortex and centrifuge at 10,000 x g for 5 min.

-

Analysis: Inject 20 µL of supernatant into HPLC.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-10% B over 15 min (Tripeptides are polar and elute early).

-

Detection: UV at 210 nm (peptide bond absorption).

-

Data Processing:

Plot

Protocol B: Competitive Transport Inhibition Assay

Objective: Validate if a drug candidate utilizes the PEPT1 transporter by competing with H-Ala-Ala-Gly-OH.

Note: While radiolabeled Gly-Sar is the gold standard, H-Ala-Ala-Gly-OH is the preferred cold competitor due to its high affinity (

Workflow:

-

Cell Culture: Grow Caco-2 cells on Transwell inserts for 21 days (monolayer formation).

-

Buffer Prep: Prepare Transport Buffer (pH 6.0) containing 10 µM

(Probe). -

Competition: Prepare wells with:

-

Control: Probe only.

-

Experimental: Probe + 10 mM H-Ala-Ala-Gly-OH.

-

Negative Control: Probe + 10 mM Free Alanine (not a PEPT1 substrate).

-

-

Incubation: Add solutions to the apical chamber. Incubate at 37°C for 30 mins.

-

Lysis & Counting: Wash cells with ice-cold PBS, lyse with NaOH, and measure radioactivity via scintillation counting.

-

Validation: H-Ala-Ala-Gly-OH should reduce

uptake by >80%. Free Alanine should show <5% inhibition.

Diagram 2: Enzymatic Degradation Logic

This diagram visualizes the kinetic breakdown and the analytical checkpoints.

Caption: Stepwise enzymatic hydrolysis of H-Ala-Ala-Gly-OH into constituent amino acids.

References

-

PubChem. (2025).[3] Ala-Ala-Gly | C8H15N3O4.[2][3] National Library of Medicine. [Link][1]

-

Brandsch, M., et al. (2008). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. [Link]

-

Smith, D. E., et al. (2013). Proton-coupled oligopeptide transporter 1 (PEPT1) function, regulation, and influence on drug disposition. Pharmacological Reviews. [Link]

Sources

Methodological & Application

Application Note: High-Confidence Sequence Verification of the Tripeptide H-Ala-Ala-Gly-OH using Tandem Mass Spectrometry

Abstract

This application note provides a detailed protocol for the sequence verification of the synthetic tripeptide H-Ala-Ala-Gly-OH using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We outline the theoretical basis for peptide fragmentation, provide a step-by-step experimental workflow from sample preparation to data acquisition, and offer a comprehensive guide to interpreting the resulting mass spectra. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for peptide characterization and quality control.

Introduction: The Rationale for MS-Based Peptide Sequencing

In pharmaceutical research and development, the precise amino acid sequence of a peptide is critical to its biological function and therapeutic efficacy. Mass spectrometry (MS) has become an indispensable tool for protein and peptide analysis due to its high sensitivity, speed, and accuracy.[1] Tandem mass spectrometry (MS/MS), in particular, provides unambiguous sequence information by fragmenting a selected peptide ion and analyzing the resulting fragment ions.[2][3]

This process, often referred to as "bottom-up" proteomics when applied to larger proteins, involves isolating a specific peptide ion (the precursor ion), subjecting it to fragmentation through collision-induced dissociation (CID) or other methods, and then analyzing the mass-to-charge ratios (m/z) of the resulting product ions.[2][4] The fragmentation typically occurs at the peptide bonds, generating a series of characteristic ions that allow for the reconstruction of the amino acid sequence.[3]

This application note focuses on the tripeptide H-Ala-Ala-Gly-OH as a model system to demonstrate the principles and practice of MS/MS for sequence verification.

Theoretical Background: The Language of Peptide Fragmentation

When a protonated peptide is fragmented in a mass spectrometer, the peptide backbone cleaves at various points. The most common fragmentation in low-energy CID results in b-ions and y-ions .[5][6]

-

b-ions: These fragments contain the N-terminus of the peptide. The charge is retained on the N-terminal fragment.[5]

-

y-ions: These fragments contain the C-terminus of the peptide. The charge is retained on the C-terminal fragment.[5]

The nomenclature for these ions includes a subscript indicating the number of amino acid residues in the fragment.[5] For our target peptide, H-Ala-Ala-Gly-OH, we can predict the formation of the following key fragment ions:

Caption: Predicted b- and y-ion series for H-Ala-Ala-Gly-OH.

By calculating the theoretical m/z values for these fragments and comparing them to the experimental data, we can confirm the peptide's sequence.

Experimental Protocol

This protocol is designed for a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source and a triple quadrupole or ion trap mass analyzer.[7]

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| H-Ala-Ala-Gly-OH | ≥98% Purity | Sigma-Aldrich, Bachem |

| Water | LC-MS Grade | Fisher Scientific |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |

| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |

| 0.22 µm Syringe Filters | PTFE | MilliporeSigma |

| Autosampler Vials | Polypropylene | Agilent Technologies |

Sample Preparation

Causality: Proper sample preparation is crucial to avoid ion suppression and ensure high-quality data. Salts, buffers, and stabilizers can interfere with the ionization process and must be minimized or removed.[8] Using volatile acids like formic acid aids in protonation for positive-ion ESI and is compatible with the vacuum of the mass spectrometer.[8]

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of H-Ala-Ala-Gly-OH and dissolve it in 1 mL of LC-MS grade water.

-

Working Solution (10 µg/mL): Dilute the stock solution 1:100 in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This solvent composition is optimal for ESI.[8]

-

Final Dilution (100-500 ng/mL): Further dilute the working solution to a final concentration suitable for your instrument's sensitivity (typically in the low ng/mL range).

-

Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could clog the LC system.

LC-MS/MS System Configuration

Causality: Liquid chromatography is used to separate the analyte from any remaining impurities and deliver a clean, concentrated band to the mass spectrometer.[9] The ESI source then generates gas-phase ions from the liquid eluent.[7][10]

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Isocratic (5% B) or a shallow gradient |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Gas Temperature | 300 - 350 °C |

| Nebulizer Pressure | 30 - 45 psi |

| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) |

| MS1 Scan Range | m/z 100 - 500 |

| MS/MS Collision Gas | Argon or Nitrogen |

| Collision Energy | Optimized for peptide (e.g., 15-25 eV) |

Data Acquisition Workflow

The data acquisition process involves two main stages: first, identifying the precursor ion, and second, fragmenting it to obtain sequence information.

Caption: A typical LC-MS/MS workflow for peptide sequencing.

Data Analysis and Interpretation

Step 1: Identify the Precursor Ion

The first step is to examine the MS1 full scan spectrum to find the protonated molecular ion ([M+H]⁺) of H-Ala-Ala-Gly-OH.

-

Molecular Weight Calculation:

-

Alanine (Ala): 89.09 g/mol

-

Alanine (Ala): 89.09 g/mol

-

Glycine (Gly): 75.07 g/mol

-

Peptide Mass (M): (89.09 + 89.09 + 75.07) - (2 * 18.02 for water loss during peptide bond formation) = 235.23 g/mol

-

Expected [M+H]⁺: 235.23 + 1.007 (proton mass) = 236.24 m/z

-

The MS1 spectrum should show a prominent peak at m/z 236.24.

Step 2: Analyze the MS/MS Product Ion Spectrum

Next, analyze the MS/MS spectrum generated by fragmenting the precursor ion at m/z 236.24. We must compare the observed fragment masses to the theoretical masses of the b- and y-ions.

Theoretical Fragment Ion Masses:

| Ion | Sequence | Calculation | Theoretical m/z |

| b₁ | Ala | (Ala) - CO + H⁺ | (89.09 - 28) + 1.007 = 72.10 |

| b₂ | Ala-Ala | (Ala + Ala - H₂O) - CO + H⁺ | (89.09 + 89.09 - 18.02 - 28) + 1.007 = 143.14 |

| y₁ | Gly | (Gly) + H⁺ | 75.07 + 1.007 = 76.08 |

| y₂ | Ala-Gly | (Ala + Gly - H₂O) + H⁺ | (89.09 + 75.07 - 18.02) + 1.007 = 147.15 |

Note: Simplified b-ion calculation is Sum of residue masses - CO. A more precise formula is [N]+[M]-H for the neutral fragment.[5][6] y-ion calculation is Sum of residue masses + H₂O + H⁺. A more precise formula is [C]+[M]+H for the neutral fragment.[5][6]

Interpretation of the Spectrum:

A successful sequence verification will show peaks in the MS/MS spectrum corresponding to these calculated m/z values. The presence of both b- and y-ion series provides strong, complementary evidence for the proposed sequence.

-

The mass difference between b₂ and b₁ should correspond to the residue mass of the second amino acid (Alanine, ~71 Da).

-

The mass difference between y₂ and y₁ should correspond to the residue mass of the second-to-last amino acid (Alanine, ~71 Da).

The presence of a nearly complete series of b- and y-ions confirms the sequence as Ala-Ala-Gly.

Self-Validating System and Trustworthiness

The protocol's trustworthiness is established through a self-validating data-driven approach:

-

Precursor Mass Match: The experimentally observed precursor ion m/z must match the theoretical [M+H]⁺ within a narrow mass tolerance (typically <10 ppm for high-resolution instruments).

-

Fragment Ion Correlation: The observed product ions must match the theoretical b- and y-ion series for the proposed sequence. The detection of complementary ion series (e.g., both b₂ and y₁) provides orthogonal confirmation.

-

Mass Differences: The mass differences between consecutive ions in a series must correspond to the residue mass of a single amino acid. This internal calibration validates the sequence from one residue to the next.

This multi-layered confirmation ensures a high degree of confidence in the sequence assignment, minimizing the risk of false positives.

Conclusion

Tandem mass spectrometry is a powerful and definitive technique for the sequence verification of synthetic peptides like H-Ala-Ala-Gly-OH. By following the detailed protocol for sample preparation, instrument setup, and data analysis outlined in this application note, researchers can confidently confirm the primary structure of their peptides. The inherent self-validating nature of MS/MS data, when correctly interpreted, provides the high level of scientific integrity required in research and drug development.

References

-

Novor, R. (2021). How to Determine Peptide Sequences. Novor Cloud. [Link]

-

Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. [Link]

-

Rusling, J. F., et al. (n.d.). Peptide Sequencing by Mass Spectrometry. Rusling Research Group. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3–12. [Link]

-

Biemann, K., & Martin, S. A. (1987). Protein sequencing by tandem mass spectrometry. Mass spectrometry reviews, 6(1), 1–76. [Link]

-

Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(3), e89. [Link]

-

University of Massachusetts Medical School. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

-

Lange, C., et al. (2008). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Molecular & cellular proteomics : MCP, 7(8), 1489–1501. [Link]

-

Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. [Link]

-

Chemistry LibreTexts. (2019). Sequence Determination Using Mass Spectrometry. [Link]

-

Preomics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. [Link]

-

De Novo Peptide Sequencing. (2016). b and y Ions. [Link]

-

MtoZ Biolabs. (n.d.). Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. [Link]

-

European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

-

Non-Linear Dynamics. (n.d.). What do the B & Y Matches Mean?. [Link]

Sources

- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Mascot help: Peptide fragmentation [matrixscience.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. massspec.unm.edu [massspec.unm.edu]

- 9. Protein sequencing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Technical Application Note: Kinetic Profiling of Peptidases using H-Ala-Ala-Gly-OH

Introduction & Scientific Rationale

The tripeptide H-Ala-Ala-Gly-OH (AAG) represents a classic, minimal substrate motif primarily utilized in the study of serine proteases, specifically Neutrophil Elastase (NE) and Pancreatic Elastase . Unlike synthetic chromogenic substrates (e.g., Suc-Ala-Ala-Ala-pNA) or fluorogenic substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), the free acid form H-Ala-Ala-Gly-OH offers a distinct advantage: it presents a native peptide backbone without the steric interference of bulky reporter groups.

Why use H-Ala-Ala-Gly-OH?

-

Native Kinetics: It allows for the determination of kinetic parameters (

, -

C-Terminal Specificity: It is essential for assaying enzymes that require a free C-terminus (e.g., certain carboxypeptidases or specific metalloproteases) where amide-blocked substrates fail.

-

Cleavage Site Validation: It serves as a model to distinguish between P1 specificities (e.g., Ala vs. Gly preference) using HPLC analysis.

The Detection Challenge

Because H-Ala-Ala-Gly-OH lacks an intrinsic chromophore or fluorophore, its hydrolysis cannot be monitored by simple absorbance changes at 405 nm (pNA) or fluorescence release (AMC). Therefore, this guide details two alternative, robust detection methodologies:

-

High-Performance Liquid Chromatography (HPLC): For precise separation of cleavage products.

-

Fluorescamine Derivatization: For high-sensitivity quantification of newly generated N-termini.

Mechanism of Action

Neutrophil Elastase (NE) preferentially cleaves peptide bonds following small aliphatic residues (Ala, Val). In the context of H-Ala-Ala-Gly-OH, two potential cleavage sites exist, though the Ala-Ala bond is often the primary target depending on the specific elastase isoform and pH conditions.

Cleavage Logic & Signal Generation

-

Substrate: H-Ala-Ala-Gly-OH (1 Primary Amine)

-

Product: H-Ala-OH + H-Ala-Gly-OH (2 Primary Amines)

-

Detection Principle: Reagents like Fluorescamine or TNBS react specifically with primary amines. As hydrolysis proceeds, the concentration of primary amines doubles, resulting in a linear increase in signal.

Figure 1: Mechanism of signal generation via amine-reactive probes. Cleavage of the tripeptide yields two amine-bearing fragments, doubling the potential fluorogenic signal.

Protocol A: HPLC-Based Discontinuous Assay

Best for: Confirmation of cleavage site and rigorous kinetic analysis.

Materials

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q grade).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Substrate Stock: 10 mM H-Ala-Ala-Gly-OH in 50 mM Tris-HCl, pH 7.5.

Step-by-Step Methodology

-

Enzyme Incubation:

-

Mix 100 µL of Substrate Stock (final conc. 1 mM) with 10 µL of Enzyme solution (approx. 0.1–1.0 µM).

-

Incubate at 37°C for defined time points (0, 15, 30, 60 min).

-

-

Quenching:

-

Stop the reaction by adding 20 µL of 10% TFA or by heating at 95°C for 3 minutes (if enzyme is heat-labile).

-

Centrifuge at 10,000 x g for 5 min to remove precipitated enzyme.

-

-

HPLC Setup:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 214 nm (peptide bond) or 220 nm .

-

Gradient: 0% B for 2 min, then 0–20% B over 15 min. (Note: Small hydrophilic peptides like Ala-Ala-Gly elute early).

-

-

Analysis:

-

Inject 20 µL of the quenched supernatant.

-

Monitor the disappearance of the intact H-Ala-Ala-Gly-OH peak.

-

Monitor the appearance of product peaks (H-Ala-OH and H-Ala-Gly-OH). Note: H-Ala-OH may elute in the void volume.

-

Protocol B: Fluorescamine Amine-Generation Assay

Best for: High-throughput screening and rapid activity checks.

Reagents

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.8 (Avoid amine-based buffers like Tris if high background is observed; Phosphate or HEPES is preferred).

-

Fluorescamine Reagent: 3 mg/mL in Acetone (Prepare fresh; unstable in water).

-

Substrate: H-Ala-Ala-Gly-OH (dissolved in buffer).

Experimental Workflow

| Step | Action | Volume | Notes |

| 1 | Prepare Plate | 50 µL | Add Substrate (0.5 - 2.0 mM) to black 96-well plate. |

| 2 | Add Enzyme | 50 µL | Add Enzyme solution. Include "No Enzyme" control. |

| 3 | Incubation | N/A | Incubate at 37°C for 30–60 minutes. |

| 4 | Derivatization | 25 µL | Add Fluorescamine solution rapidly to each well. |

| 5 | Mixing | N/A | Shake plate vigorously for 1 minute. |

| 6 | Read | N/A | Measure Fluorescence: Ex 390 nm / Em 475 nm. |

Data Analysis

Calculate the Relative Fluorescence Units (RFU) :

- : The fluorescence of the substrate alone (due to its single N-terminus).

- : The fluorescence of the digested mixture.[4]

-

A positive

indicates cleavage.

Figure 2: Workflow for the Fluorescamine endpoint assay. Note that Fluorescamine must be added rapidly as it hydrolyzes quickly in aqueous solution.

Critical Considerations & Troubleshooting

Buffer Interference

-

Issue: High background fluorescence in Protocol B.

-

Cause: Primary amines in the buffer (e.g., Tris, Glycine) react with Fluorescamine.

-

Solution: Use HEPES , MOPS , or Phosphate buffers. If Tris must be used, ensure the concentration is identical in both blanks and samples, but sensitivity will be reduced.

Substrate Stability

-

H-Ala-Ala-Gly-OH is stable in solution at neutral pH. However, avoid repeated freeze-thaw cycles. Store stock solutions (10 mM) at -20°C.

Enzyme Specificity Controls

-

To confirm the signal is due to Elastase-like activity, pre-incubate the enzyme with a specific inhibitor such as Sivelestat (specific for Neutrophil Elastase) or PMSF (general serine protease inhibitor) before adding the substrate.

Linearity Check

-

Construct a standard curve using L-Alanine or Glycine . The fluorescence yield of the peptide N-terminus may differ slightly from the free amino acid N-terminus. For absolute kinetics, convert RFU to "moles of amine generated" using this standard curve.

References

- Bieth, J. G. (1986). Elastases: Catalytic mechanisms and biological activity.

-

Udenfriend, S., et al. (1972). Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range. Science. Link

-

Thermo Fisher Scientific. (n.d.). Fluorescamine Protein Assay Protocol. Link

-

Sigma-Aldrich. (n.d.). Neutrophil Elastase Substrate Specificity and Assay Setup. Link

-

Abcam. (n.d.). Fluorescamine Assay Kit Protocol (ab324117). Link

Sources

Application of H-Ala-Ala-Gly-OH in cell culture media supplementation

This Application Note is designed for bioprocess engineers, cell biologists, and formulation scientists optimizing high-density mammalian cell cultures (CHO, HEK293). It details the technical application of the tripeptide H-Ala-Ala-Gly-OH as a high-efficiency nutrient supplement.

Category: Bioprocess Optimization / Media Supplementation Compound: L-Alanyl-L-Alanyl-Glycine (Tripeptide) CAS No: 3146-40-1 Target Systems: CHO, HEK293, and Stem Cell Fed-Batch Cultures

Abstract & Rationale

In modern fed-batch bioprocesses, nutrient feeds are concentrated to minimize dilution of the bioreactor. However, high concentrations of free amino acids (FAAs) spike osmolality, leading to cell cycle arrest, reduced viability, and altered glycosylation profiles.

H-Ala-Ala-Gly-OH serves as a "condensed" nutrient source. By delivering three amino acids (two Alanines, one Glycine) per single osmotically active molecule, it reduces the osmolar contribution by 66% compared to an equivalent molar mixture of free amino acids. Furthermore, it utilizes the PEPT1/SLC15A1 transporter system, bypassing potentially saturated amino acid transporters (e.g., ASCT2), ensuring rapid intracellular nutrient availability.

Mechanism of Action

Unlike free amino acids which rely on specific, often competitive transporters, H-Ala-Ala-Gly-OH is internalized via the proton-coupled oligopeptide transporter (PepT1) and subsequently hydrolyzed intracellularly.

Cellular Uptake Pathway

The following diagram illustrates the energetic and transport efficiency of the tripeptide compared to free amino acids.

Figure 1: Comparative uptake mechanism. The tripeptide enters via PEPT1, reducing osmotic load and transporter competition before being hydrolyzed into free amino acids for metabolic use.

Key Benefits & Applications

Osmolality Management (The 1:3 Advantage)

Maintaining osmolality < 320 mOsm/kg is critical for cell viability.

| Parameter | Free Amino Acid Mix (2 Ala + 1 Gly) | H-Ala-Ala-Gly-OH Tripeptide | Improvement |

|---|---|---|---|

| Molar Input | 30 mM (20mM Ala + 10mM Gly) | 10 mM | 3x Lower Concentration |

| Osmolality Contribution | ~30 mOsm/kg | ~10 mOsm/kg | 66% Reduction |

| Solubility | Moderate (Glycine can crystallize) | High (Peptide bond prevents crystallization) | Enhanced Stability |

Ammonia Reduction

While Alanine is a transamination partner, the controlled release of amino acids via intracellular hydrolysis can mitigate the rapid "deamination spikes" often seen when bolus free amino acids are added, potentially lowering toxic ammonia accumulation.

Experimental Protocol

Preparation of Stock Solution (200 mM)

Reagents:

-

H-Ala-Ala-Gly-OH (Purity > 98%)

-

WFI (Water for Injection) or Cell Culture Grade Water

-

0.22 µm PES (Polyethersulfone) Syringe Filter

Procedure:

-

Weighing: Calculate the mass required. MW of Ala-Ala-Gly ≈ 217.22 g/mol .

-

Example: To make 50 mL of 200 mM stock:

-

-

Dissolution: Add the powder to 40 mL of WFI. Vortex or stir at room temperature (20-25°C). The peptide is highly water-soluble.

-

pH Adjustment (Optional): Measure pH. It is typically neutral to slightly acidic. If necessary for your specific media, adjust to pH 7.0 using 1N NaOH, but usually, this is not required for stock solutions added to buffered media.

-

Volume Adjustment: Bring final volume to 50 mL with WFI.

-

Sterilization: Filter immediately through a 0.22 µm PES filter into a sterile container.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Fed-Batch Supplementation Strategy

Workflow Diagram:

Figure 2: Decision tree for fed-batch supplementation. Supplementation is triggered by nutrient depletion or osmolality constraints.

Dosing Calculation:

To increase the culture concentration by X mM (e.g., 5 mM):

-

Where

and -

Note: 5 mM of Tripeptide provides 10 mM Alanine and 5 mM Glycine equivalents.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Saturation or pH isoelectric point | Warm to 37°C; verify pH is not exactly at pI (approx 5.5-6.0). Adjust to pH 7.0. |

| No Growth Improvement | Amino acid limitation is not the bottleneck | Perform amino acid analysis. Ensure Gln or Glucose are not limiting. |

| High Ammonia | Rapid hydrolysis and deamination | Reduce bolus concentration; switch to continuous feeding (perfusion). |

| Filter Clogging | Undissolved particulates | Ensure complete dissolution before filtration; use a pre-filter if necessary. |

References

-

Kyriakopoulos, S. et al. (2013). "Media design and quality control for the biopharmaceutical industry." Chemical Engineering and Processing: Process Intensification.

-

Sanchez-Kopper, A. et al. (2016). "Hyperosmolality in CHO cell culture: effects on the proteome." Applied Microbiology and Biotechnology.

-

Fei, Y.J. et al. (2000). "Structure, function, and pharmacological relevance of the PEPT1 peptide transporter." Current Drug Targets.

-

Bachem. (n.d.). "Peptide Solubility Guidelines." Technical Library.

-

Sigma-Aldrich. (n.d.). "Amino Acid Solubility and Stability." Technical Documents.

Technical Guide: H-Ala-Ala-Gly-OH in Protein-Peptide Interaction Studies

Focus Application: Characterization of Proton-Coupled Peptide Transporters (PepT1/SLC15A1) and Proteolytic Stability Profiling.

Abstract & Molecule Profile

H-Ala-Ala-Gly-OH (AAG) is a neutral, synthetic tripeptide widely utilized as a canonical substrate model in the study of solute carrier (SLC) transporters and proteolytic enzymes. Its structural simplicity—comprising two hydrophobic alanine residues and a flexible glycine C-terminus—makes it an ideal probe for elucidating the steric and physicochemical requirements of the PepT1 (SLC15A1) and PepT2 (SLC15A2) binding pockets.

In drug development, AAG serves as a critical competitive standard to predict the oral bioavailability of peptide-mimetic drugs (e.g.,

Physicochemical Profile

| Parameter | Specification |

| Sequence | L-Alanyl-L-Alanyl-Glycine |

| Formula | |

| MW | 203.22 g/mol |

| Isoelectric Point (pI) | ~5.6 (Neutral at physiological pH) |

| Solubility | High in |

| Key Function | Competitive inhibitor for PepT1; Substrate for aminopeptidases |

Core Application: PepT1 Transporter Characterization

Rationale

The human peptide transporter 1 (PepT1) is a high-capacity, low-affinity transporter expressed in the intestinal brush border.[1][2] It is the primary gateway for the oral absorption of peptide-like drugs. H-Ala-Ala-Gly-OH is used to determine the affinity constant (

Experimental Protocol: Competitive Uptake Assay

Objective: Determine the inhibitory potency (

Reagents & Buffers

-

Transport Buffer (pH 6.0): 25 mM MES/Tris, 140 mM NaCl, 5.4 mM KCl, 1.8 mM

, 0.8 mM -

Stop/Wash Buffer (pH 7.4): PBS containing 100 µM unlabelled Gly-Sar (to prevent efflux).

-

Cell Line: Caco-2 cells (differentiated 21 days) or PepT1-transfected HEK293 cells.

-

Tracer:

(Glycylsarcosine) at 10 µM.

Step-by-Step Methodology

-

Cell Preparation: Seed Caco-2 cells in 24-well plates. Culture until fully differentiated (monolayer integrity is critical).

-

Equilibration: Aspirate growth medium. Wash cells

with warm Transport Buffer (pH 6.0). Incubate for 10 min at 37°C to deplete intracellular amino acids. -

Uptake Reaction:

-

Prepare reaction mix: Transport Buffer +

(10 µM) + H-Ala-Ala-Gly-OH (concentrations: 0.01 mM to 50 mM). -

Add 250 µL of reaction mix to cells.

-

Incubate for 10 minutes at 37°C. Critical: Do not exceed 15 mins to ensure initial rate conditions.

-

-

Termination: Rapidly aspirate reaction mix. Immediately wash cells

with ice-cold Stop Buffer. -

Lysis: Add 200 µL of 0.1 N NaOH or 1% Triton X-100. Agitate for 30 mins.

-

Quantification: Transfer lysate to scintillation vials. Add scintillation cocktail and count (CPM). Normalize to total protein content (BCA assay).

Data Analysis

Calculate the

-

: Concentration of radiolabeled tracer (

- : Affinity of the tracer for PepT1 (typically ~1 mM for Gly-Sar).

Workflow Visualization

The following diagram illustrates the critical decision points in the Competitive Uptake Assay.

Caption: Workflow for PepT1 competitive inhibition assay. pH control at the 'Wash' and 'Stop' stages is the critical variable for assay validity.

Secondary Application: Proteolytic Stability Profiling

Rationale

H-Ala-Ala-Gly-OH is susceptible to N-terminal degradation by aminopeptidases. In drug design, it serves as a negative control for stability. If a novel peptide mimetic is stable in conditions where AAG is rapidly degraded, the mimetic is considered metabolically robust.

Protocol: HPLC-Based Degradation Kinetics

-

Incubation: Mix H-Ala-Ala-Gly-OH (100 µM) with rat intestinal homogenate or purified aminopeptidase N (APN). Incubate at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add 50 µL of 10% TCA or Acetonitrile to precipitate proteins. Centrifuge (10,000 x g, 5 min).

-

HPLC Analysis:

-

Column: C18 Reverse Phase (

mm, 5 µm). -

Mobile Phase A: 0.1% TFA in

. -

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-20% B over 15 min (AAG is hydrophilic and elutes early).

-

Detection: UV at 210 nm (peptide bond).

-

-

Result: Plot % Parent Remaining vs. Time to calculate half-life (

).

Troubleshooting & Scientific Validation (SST)

| Issue | Probable Cause | Corrective Action |

| High Background (CPM) | Incomplete washing or non-specific binding. | Increase wash steps to 4x; ensure Stop Buffer is ice-cold to freeze membrane fluidity. |

| Low Uptake Signal | pH drift in Transport Buffer. | Critical: PepT1 is |

| Variable IC50 | Cell passage number > 60. | Use Caco-2 cells between passage 30–50. Expression of PepT1 declines in late passages. |

| AAG Peak Tailing (HPLC) | Interaction with silanols. | Ensure TFA concentration is at least 0.1% or use a "base-deactivated" C18 column. |

References

-

Brandsch, M. (2006). Transport of peptides by peptide transporters PEPT1 and PEPT2.[2][3][4] Current Opinion in Pharmacology, 6(5), 508-514.

-

Daniel, H. (2004).[5] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384.[5]

-

Terada, T., et al. (2000).[4] Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2.[2][3][4] Pflugers Archiv, 440(5), 679-684.[4]

-

Vig, B. S., et al. (2006). Human PEPT1 pharmacophore distinguishes between transportable substrates and non-transportable inhibitors. Journal of Medicinal Chemistry, 49(12), 3636-3644.

Sources

- 1. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides [mdpi.com]

- 2. Feasibility of Transport of 26 Biologically Active Ultrashort Peptides via LAT and PEPT Family Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

H-Ala-Ala-Gly-OH utilization in the development of hydrogels

Application Note: Engineering Inflammation-Responsive Hydrogels using H-Ala-Ala-Gly-OH

Abstract

This technical guide details the utilization of the tripeptide H-Ala-Ala-Gly-OH as a stimuli-responsive motif in the development of "smart" hydrogels. While simple in structure, this sequence serves as a highly specific substrate for Neutrophil Elastase (HNE) , a serine protease upregulated in acute inflammation and chronic wounds. By incorporating H-Ala-Ala-Gly-OH into hydrogel networks—either as a supramolecular gelator (via N-terminal capping) or as a covalent crosslinker—researchers can engineer materials that degrade and release therapeutic payloads specifically in response to inflammatory cues.

Introduction & Mechanism of Action

The tripeptide H-Ala-Ala-Gly-OH is chemically distinct due to its small, hydrophobic side chains. Its primary utility in drug delivery stems from its recognition by elastase. Unlike hydrolytically degradable hydrogels (e.g., PLGA), which degrade based on time/pH, AAG-based hydrogels degrade based on biological activity .

The Proteolytic Trigger

Neutrophil Elastase (HNE) preferentially cleaves peptide bonds on the carboxyl side of small hydrophobic amino acids (Alanine, Valine).[1] The Ala-Ala sequence within H-Ala-Ala-Gly-OH acts as the "scissile bond."

-

Resting State: The hydrogel network remains intact, protecting the encapsulated cargo.

-

Inflammatory State: Activated neutrophils secrete HNE.[1][2][3][4]

-

Triggered Release: HNE cleaves the AAG linker, causing a Gel-to-Sol transition or pore expansion, releasing the drug.

Supramolecular Assembly (Fmoc-Strategy)

Native H-Ala-Ala-Gly-OH is highly soluble and does not gel alone. To induce self-assembly, it is frequently modified with an aromatic group (e.g., Fmoc-Ala-Ala-Gly-OH ). The fluorenyl (Fmoc) group drives

Figure 1: Mechanism of Elastase-triggered hydrogel degradation. The enzyme targets the Ala-Ala motif, disrupting the network integrity.

Experimental Protocols

Protocol A: Synthesis of Supramolecular Fmoc-Ala-Ala-Gly Hydrogels

This protocol transforms the soluble H-Ala-Ala-Gly-OH into a self-assembling hydrogelator.

Materials:

-

H-Ala-Ala-Gly-OH (High purity >95%)

-

Fmoc-Chloride (Fmoc-Cl)

-

Sodium Carbonate (

) -

1,4-Dioxane

-

Hydrochloric Acid (1M HCl)

Step-by-Step Synthesis:

-

Dissolution: Dissolve 1.0 eq of H-Ala-Ala-Gly-OH and 2.0 eq of

in water/dioxane (1:1 v/v). Cool to 0°C. -

Coupling: Dropwise add 1.1 eq of Fmoc-Cl dissolved in dioxane. Stir for 2 hours at 0°C, then 8 hours at room temperature.

-

Work-up: Evaporate dioxane. Dilute aqueous phase with water and wash with ethyl acetate (to remove unreacted Fmoc-Cl).

-

Precipitation: Acidify the aqueous phase to pH 2.0 using HCl. The Fmoc-Ala-Ala-Gly-OH will precipitate as a white solid. Filter, wash with cold water, and dry in vacuo.

-

Gelation (The "pH Switch" Method):

-

Suspend Fmoc-Ala-Ala-Gly-OH (10–20 mg/mL) in distilled water.

-

Add 0.5M NaOH dropwise until dissolved (approx pH 10.0).

-

Critical Step: Slowly add 0.1M HCl (or Glucono-

-lactone for slow acidification) to lower pH to 7.4. -

Result: A translucent, stable hydrogel forms within 15–30 minutes as

stacking locks the fibers.

-

Protocol B: Enzymatic Degradation Assay

This protocol validates the biological responsiveness of the hydrogel to Neutrophil Elastase.

Materials:

-

Prepared AAG Hydrogels (approx. 200

L volume in vials) -

Human Neutrophil Elastase (HNE) (Lyophilized, high purity)

-

PBS (Phosphate Buffered Saline, pH 7.4)

-

Analytical Balance or HPLC

Workflow:

-

Enzyme Preparation: Reconstitute HNE in PBS to a stock concentration of 1 U/mL (mimicking physiological inflammation levels).

-

Incubation:

-

Test Group: Add 500

L of HNE solution on top of the hydrogel. -

Control Group: Add 500

L of pure PBS.

-

-

Conditions: Incubate at 37°C with gentle orbital shaking (50 rpm).

-

Sampling (Time points: 0, 2, 4, 8, 24 hours):

-

Method A (Gravimetric): Carefully remove supernatant, blot the gel dry, and weigh.

-

Method B (Supernatant Analysis): Remove 100

L of supernatant and analyze via HPLC for the presence of cleaved fragment H-Gly-OH or Fmoc-Ala-Ala-OH . Replace with fresh buffer.

-

Data Analysis:

Calculate the Degradation Percentage (

Characterization & Data Interpretation

Rheological Standards

A successful AAG hydrogel must balance mechanical stability with degradability. Use oscillatory rheology (Frequency Sweep 0.1–100 rad/s at 1% strain).

| Parameter | Symbol | Target Value (Soft Tissue) | Interpretation |

| Storage Modulus | 1,000 – 5,000 Pa | Indicates solid-like elastic strength. | |

| Loss Modulus | 100 – 500 Pa | Indicates viscous behavior. | |

| Ratio | > 10 | Confirms stable gel network (Solid > Liquid). | |

| Yield Strain | 1% – 10% | Point where gel structure breaks under stress. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating AAG hydrogels.

Troubleshooting & Optimization (Expert Insights)

-

Solubility Issues: H-Ala-Ala-Gly-OH is zwitterionic. If conjugating to a polymer (e.g., PEG-NHS), ensure the reaction pH is 8.0–8.5 to keep the N-terminal amine deprotonated and nucleophilic.

-

Premature Gelation: In the Fmoc-AAG protocol, if the acid is added too quickly, localized precipitates form instead of a homogeneous gel. Use Glucono-

-lactone (GdL) for slow, uniform proton release. -

Enzyme Specificity: While AAG is specific to elastase, high concentrations of non-specific proteases (like Proteinase K) will also degrade it. Always run a "PBS only" control to distinguish enzymatic degradation from simple hydrolytic erosion.

-

Steric Hindrance: If the AAG sequence is too close to a bulky polymer backbone (like PEG), elastase may not access the site. Add a Gly-Gly spacer (e.g., Polymer-Gly-Gly-Ala-Ala-Gly-...) to improve cleavage kinetics.

References

-